molecular formula C42H70O56S7 B137399 beta-Cyclodextrin sulfate CAS No. 37191-69-8

beta-Cyclodextrin sulfate

Cat. No. B137399
CAS RN: 37191-69-8
M. Wt: 1695.4 g/mol
InChI Key: JFDDAIKYFLAHSD-FOUAGVGXSA-N
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Description

Beta-cyclodextrin sulfate is a derivative of beta-cyclodextrin (beta-CD), which is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. The sulfated form of beta-cyclodextrin is characterized by the presence of sulfate groups, which confer a negative charge and enhance its water solubility. This modification also imparts unique properties to this compound, making it an effective chiral selector for enantiomeric separations in capillary electrophoresis, as demonstrated in the separation of racemic terbutaline . Additionally, the interaction of beta-cyclodextrin with surfactants like sodium dodecyl sulfate (SDS) has been studied, revealing that beta-CD can influence the critical micelle concentration (CMC) of SDS, which is of interest in the field of analytical chemistry .

Synthesis Analysis

The synthesis of this compound involves the reaction of beta-cyclodextrin with chlorosulfonic acid in a suitable solvent such as pyridine. This process results in the introduction of sulfate groups to the cyclodextrin molecule. The degree of sulfation can vary, leading to a polydisperse mixture of molecules with different degrees of substitution . The synthesis of sulfated beta-cyclodextrin is crucial for its application as a chiral selector in capillary electrophoresis, as it affects the binding constants and selectivity during the separation process .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple sulfate groups attached to the hydroxyl groups of the cyclodextrin ring. These modifications result in a more complex and polydisperse molecular structure compared to the parent beta-cyclodextrin. The sulfated derivatives are also amorphous, as indicated by powder X-ray diffraction studies . The molecular geometry of a doubly sulfur-bridged beta-cyclodextrin dimer has been elucidated through NMR and X-ray crystallography, providing insights into the "handcuff-like" appearance and trans-type linkage of the cyclodextrin units .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, it has been used as a catalyst in the multicomponent synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, showcasing its potential as a reusable catalyst in organic synthesis . The sulfated form of beta-cyclodextrin can also form inclusion complexes with other molecules, which is a key aspect of its function as a chiral selector in capillary electrophoresis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its degree of sulfation and the presence of amphiphilic groups. The compounds exhibit a range of hydrophile-lipophile balance (HLB) values, which affect their solubility and ability to form nanoparticles in different media . The introduction of sulfate groups enhances the water solubility of beta-cyclodextrin, which is important for its application in aqueous systems. The sulfated beta-cyclodextrin also exhibits antibacterial properties when crosslinked with cotton fabric and further improved with the coating of nanoparticles such as ZnO, TiO2, and Ag .

Scientific Research Applications

1. Cyclodextrin Structure and Potential in Drug Delivery Beta-cyclodextrins are recognized for their potential as pharmaceutical aids due to their ability to increase solubility and bioavailability of drugs. Notably, sulfobutyl ether beta-cyclodextrin, a modified variant, has shown promise in enhancing the safety and effectiveness of beta-cyclodextrins in drug delivery by addressing solubility and stability challenges in drug formulation. This review sheds light on the structure, properties, preparation techniques, and the wide-ranging applications of sulfobutyl ether beta-cyclodextrin inclusion complexes in drug delivery systems. It further delves into the utilization of molecular modeling techniques to explore the feasibility of forming stable inclusion complexes, thereby paving the way for a more rapid transition of these delivery systems into clinical settings (Das, Ghate, & Lewis, 2019).

2. Molecular Modeling in Cyclodextrins Cyclodextrins, including beta-cyclodextrin, are used extensively in drug delivery and the pharmaceutical industry. This comprehensive review examines the breadth of molecular modeling studies conducted on cyclodextrins to gain a deeper understanding of their structural, dynamic, and energetic characteristics. It employs scientific knowledge mapping tools to analyze research outputs, collaboration patterns, and shifts in research frontiers in the field of cyclodextrins. The review identifies key thematic clusters and highlights the most-used cyclodextrin molecules, preferred modeling tools, and hot research fields related to cyclodextrins (Zhao et al., 2016).

3. Sulfated Cyclodextrins in Capillary Electrophoresis This review discusses the pivotal role of sulfated cyclodextrins, including beta-cyclodextrin sulfate, in capillary electrophoretic separation of chiral analytes. Since their introduction in 1995, these anionic additives have demonstrated remarkable application universality across a broad spectrum of chiral compounds. The review emphasizes the minimal optimization required for successful separation and suggests the potential of sulfated cyclodextrins in developing a more universal, comprehensive separation strategy for chiral compounds. It explores the structure, migration properties, and separating power of sulfated cyclodextrins, proposing a pragmatic, comprehensive separation strategy based on their capabilities (Evans & Stalcup, 2003).

4. Versatile Applications in Various Industries This review explores the diverse applications of cyclodextrins, including beta-cyclodextrin, in various industries. Cyclodextrins, due to their unique property of forming host–guest type inclusion complexes, have a wide range of utilities in industries such as pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textile, and chemical industry. The review emphasizes the multidimensional changes in physical and chemical properties of molecules upon inclusion complexation in cyclodextrins, highlighting their commercial interest and potential solutions to scientific challenges (Sharma & Baldi, 2016).

5. Cyclodextrins as Drug Carrier Molecules Cyclodextrins, including beta-cyclodextrin, are recognized for their extensive applications in drug delivery and the pharmaceutical industry due to their ability to enhance the solubility, stability, safety, and bioavailability of drug molecules. This review delves into the structure, properties, and complexation abilities of cyclodextrins and their derivatives. It highlights their use in various drug delivery routes, including parenteral, oral, ophthalmic, and nasal, among others. The review emphasizes the potential of chemically modified cyclodextrins as high-performance drug carriers in drug delivery systems and discusses recent developments in this field (Rasheed, Ashok, & Sravanthi, 2008).

Mechanism of Action

Target of Action

Beta-Cyclodextrin sulfate, also known as beta-Cycloheptadextrin heptasulfate or beta-Cyclodextrin, heptakis(hydrogen sulfate), primarily targets biomolecules such as cholesterol and essential oils . It can also interact with DNA and chiral drugs , acting as a chiral mobile phase additive in the separation of enantiomers .

Mode of Action

This compound interacts with its targets through inclusion complex formation . This compound has a unique annular hollow ultrastructure that allows encapsulation of various poorly water-soluble drugs in the resulting cavity . The selectivity changes imparted by sulfated beta-Cyclodextrin were proven to be beneficial for chiral separation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to chiral separation and antimicrobial activity . It can alter the permeability of bacterial cells, causing disturbances in the structures and resulting in coarse fractures that cause ion, molecule, and cellular content leakage, leading to microorganism death or inhibition of their growth .

Pharmacokinetics

This compound is almost wholly removed from plasma within 36 hours, and high concentrations of this compound distribute hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney after administration . The excretion of intact this compound to urine and feces is lower than the administration dose .

Result of Action

The primary result of this compound’s action is the sequestration of cholesterol , which allows it to potentially disrupt any virus with this biomolecule in its membrane . It also results in the separation of enantiomers and the protection of essential oils from environmental conditions and agents capable of promoting oil degradation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, essential oils encapsulated by this compound are easily degraded in the presence of oxygen and at low temperatures . Thus, this compound acts as a coating capable of protecting these essential oils from environmental conditions and agents capable of promoting oil degradation .

Future Directions

The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in fabrication of biosensors .

Biochemical Analysis

Biochemical Properties

Beta-Cyclodextrin Sulfate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a chiral mobile phase additive in the separation of cloperastine enantiomers . The selectivity changes imparted by this compound were proven to be beneficial for chiral separation .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with other compounds . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDAIKYFLAHSD-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O56S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1695.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-Cyclodextrin, sulfated sodium salt
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CAS RN

120825-98-1, 37191-69-8
Record name beta-Cyclodextrin, heptakis(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Cyclodextrin, hydrogen sulfate, sodium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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beta-Cyclodextrin sulfate
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Reactant of Route 6
beta-Cyclodextrin sulfate

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